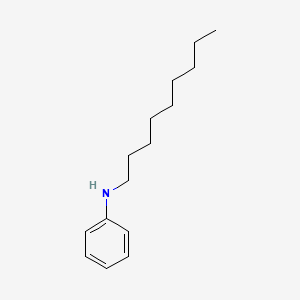

N-Nonylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3007-72-5 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-nonylaniline |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3 |

InChI Key |

KBNHOFDIDSVFMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Nonylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nonylaniline, also known as 4-nonylaniline, is an aromatic amine belonging to the class of alkylated anilines. Its structure, characterized by a nonyl group attached to the para position of the aniline (B41778) ring, imparts specific physicochemical properties that are of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for p-nonylaniline, based on established chemical principles. Due to the limited specific biological data for this compound, this guide also touches upon the general toxicological profile of related aniline compounds.

Chemical Structure and Identification

The chemical structure of p-nonylaniline consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a nonyl group (-C₉H₁₉) at the para position (position 4).

Key Identifiers:

-

IUPAC Name: 4-nonylaniline[1]

-

Molecular Formula: C₁₅H₂₅N[1]

-

CAS Number: 37529-29-6[1]

-

Canonical SMILES: CCCCCCCCCc1ccc(N)cc1

-

InChI Key: FDECURPHVMNAKO-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of p-nonylaniline are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Weight | 219.37 g/mol | [1] |

| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 143.2 ± 8.3 °C | |

| LogP (octanol-water partition coefficient) | 5.6 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Refractive Index | 1.516 |

Reactivity and Chemical Behavior

The chemical reactivity of p-nonylaniline is dictated by the presence of the aromatic ring, the amino group, and the alkyl chain.

-

Amino Group Reactivity: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, although it is a weaker base than aliphatic amines due to the delocalization of the lone pair into the benzene ring. It can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Since the para position is occupied by the nonyl group, electrophilic substitution will primarily occur at the ortho positions (2 and 6) relative to the amino group.

-

Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This is why p-nonylaniline may darken upon exposure to air and light.

Experimental Protocols: Synthesis of p-Nonylaniline

Step 1: Friedel-Crafts Acylation of Acetanilide (B955) with Nonanoyl Chloride

This step introduces the nine-carbon acyl chain to the para position of the aniline ring. The amino group is first protected as an acetamide (B32628) to prevent side reactions and to favor para-substitution.

-

Materials: Acetanilide, nonanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath and slowly add nonanoyl chloride with stirring.

-

To this mixture, add a solution of acetanilide in dry dichloromethane dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nonanoylacetanilide.

-

Step 2: Hydrolysis and Reduction of 4-Nonanoylacetanilide

The protecting acetyl group is removed by acid hydrolysis, and the ketone is reduced to the corresponding alkyl chain using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.

-

Materials: 4-Nonanoylacetanilide, hydrochloric acid, ethanol, zinc amalgam (for Clemmensen) or hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (for Wolff-Kishner), diethyl ether, sodium hydroxide (NaOH).

-

Procedure (Illustrative example using Clemmensen Reduction):

-

Prepare zinc amalgam by stirring zinc dust with a dilute solution of mercuric chloride.

-

To a round-bottom flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and a solution of 4-nonanoylacetanilide in a suitable solvent like toluene.

-

Heat the mixture to reflux with vigorous stirring for several hours. Add more concentrated hydrochloric acid periodically to maintain a strongly acidic environment.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and carefully neutralize any remaining acid by washing with a dilute sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude p-nonylaniline can be purified by vacuum distillation or column chromatography.

-

Logical Relationships of p-Nonylaniline

The following diagram illustrates the key relationships between the structure of p-Nonylaniline and its chemical properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of N-Nonylaniline: Precursors and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-nonylaniline, a secondary aromatic amine with potential applications in materials science and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details the key precursors, reaction pathways, experimental protocols, and data pertinent to its synthesis.

Core Synthetic Pathways

The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations: Reductive Amination, Nucleophilic Alkylation with Alkyl Halides, and Catalytic Alkylation with Alcohols. Each pathway offers unique advantages and is suited for different laboratory and industrial settings.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and a cornerstone of amine synthesis. This pathway involves the reaction of aniline (B41778) with nonanal (B32974) to form an intermediate imine (a Schiff base), which is then reduced in situ to yield this compound. This one-pot procedure is often favored for its high selectivity and yields.

Precursors:

-

Aniline

-

Nonanal

-

A reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or catalytic hydrogenation)

Nucleophilic Alkylation with Nonyl Halides

This classical method involves the direct N-alkylation of aniline with a nonyl halide, such as 1-bromononane (B48978) or 1-chlorononane. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of the nonyl halide. A base is typically required to neutralize the hydrogen halide byproduct.

Precursors:

-

Aniline

-

1-Bromononane or 1-Chlorononane

-

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine)

Catalytic N-Alkylation with Nonan-1-ol (B41252)

Considered a greener alternative to the use of alkyl halides, this pathway utilizes nonan-1-ol as the alkylating agent.[1] The reaction typically requires a catalyst, often based on transition metals like copper or manganese, to facilitate the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[2][3] In this process, the alcohol is temporarily oxidized to the corresponding aldehyde (nonanal), which then undergoes reductive amination with aniline.

Precursors:

-

Aniline

-

Nonan-1-ol

-

A suitable catalyst (e.g., Copper-chromite, Manganese pincer complex)

-

A base (e.g., Potassium carbonate)

Experimental Protocols

The following are detailed experimental protocols adapted from established methodologies for similar N-alkylation and reductive amination reactions.

Protocol for Reductive Amination of Nonanal with Aniline

This protocol is adapted from a general procedure for one-pot reductive mono-N-alkylation of anilines using a palladium on carbon (Pd/C) catalyst.

Materials:

-

Aniline (10 mmol, 0.93 g)

-

Nonanal (10 mmol, 1.42 g)

-

10% Palladium on Carbon (Pd/C) (0.1 mol%)

-

Ammonium (B1175870) formate (B1220265) (50 mmol, 3.15 g)

-

Isopropanol (20 mL)

-

Water (2 mL)

Procedure:

-

To a 100 mL round-bottom flask, add aniline, nonanal, isopropanol, and water.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the 10% Pd/C catalyst to the mixture.

-

Add ammonium formate in portions over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with ethyl acetate (B1210297).

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol for N-Alkylation of Aniline with 1-Bromononane

This protocol is based on the classical nucleophilic substitution reaction for amine alkylation.

Materials:

-

Aniline (10 mmol, 0.93 g)

-

1-Bromononane (10 mmol, 2.07 g)

-

Potassium carbonate (15 mmol, 2.07 g)

-

Acetonitrile (50 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine aniline, 1-bromononane, and potassium carbonate in acetonitrile.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol for Catalytic N-Alkylation of Aniline with Nonan-1-ol

This protocol is adapted from a procedure for the N-alkylation of aniline with benzyl (B1604629) alcohol using a copper-chromite catalyst.[3]

Materials:

-

Aniline (20 mmol, 1.86 g)

-

Nonan-1-ol (15 mmol, 2.16 g)

-

Copper-chromite nanocatalyst (5 mol%)

-

Potassium carbonate (35 mmol, 4.84 g)

-

Ortho-xylene (30 mL)

Procedure:

-

To a 50 mL volumetric flask, add aniline, nonan-1-ol, copper-chromite nanocatalyst, and potassium carbonate in ortho-xylene.[3]

-

Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 8 hours.[3]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and inorganic base.

-

Wash the filtered solid with ethyl acetate.

-

Combine the organic filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following tables summarize the key precursors and expected reaction parameters for the synthesis of this compound.

Table 1: Precursors for this compound Synthesis

| Synthesis Pathway | Aniline Derivative | Carbonyl/Alkyl Source | Key Reagents |

| Reductive Amination | Aniline | Nonanal | Pd/C, Ammonium formate |

| Nucleophilic Alkylation | Aniline | 1-Bromononane | Potassium carbonate |

| Catalytic Alkylation | Aniline | Nonan-1-ol | Copper-chromite catalyst, Potassium carbonate |

Table 2: Comparison of Synthesis Pathways

| Parameter | Reductive Amination | Nucleophilic Alkylation | Catalytic Alkylation |

| Typical Yield | High | Moderate to High | Good to High |

| Reaction Temperature | Room Temperature | Reflux (e.g., 82 °C in ACN) | High (e.g., 110 °C)[3] |

| Reaction Time | 6-8 hours | 12-16 hours | 8 hours[3] |

| Key Advantages | One-pot, high selectivity | Readily available precursors | Green (uses alcohol), atom economical |

| Key Disadvantages | Catalyst may be expensive | Formation of halide waste | Requires specific catalyst, high temperature |

Table 3: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~7.20 (t, 2H, Ar-H), ~6.70 (t, 1H, Ar-H), ~6.60 (d, 2H, Ar-H), ~3.60 (br s, 1H, NH), ~3.10 (t, 2H, N-CH₂), ~1.60 (quint, 2H, N-CH₂-CH₂), ~1.30 (m, 12H, -(CH₂)₆-), ~0.90 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~148.5 (C-N), ~129.3 (Ar-CH), ~117.5 (Ar-CH), ~112.9 (Ar-CH), ~44.0 (N-CH₂), ~31.9, ~29.6, ~29.5, ~29.3, ~27.2, ~22.7 (-(CH₂)₇-), ~14.1 (-CH₃) |

Note: The spectroscopic data are predicted based on known values for similar N-alkylanilines and general principles of NMR spectroscopy.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Caption: Reductive amination mechanism overview.

References

Solubility of N-Nonylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Nonylaniline in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines the expected solubility behavior based on the principles of chemical structure and polarity. Furthermore, it details robust experimental protocols for the precise determination of this compound solubility, ensuring reliable and reproducible results. Theoretical models for solubility prediction, including Hansen Solubility Parameters and the UNIFAC group contribution model, are also discussed to provide researchers with predictive tools. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction

This compound, a secondary aromatic amine with a nine-carbon alkyl chain, possesses a molecular structure that imparts a dual nature of polarity and non-polarity. The aniline (B41778) head group contributes a degree of polarity, while the long nonyl chain introduces significant non-polar character. This amphiphilic nature dictates its solubility in a wide range of organic solvents, a critical parameter in its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and accurately quantifying its solubility is paramount for process design, reaction optimization, formulation development, and toxicological studies.

Qualitative Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle, where solutes tend to dissolve in solvents of similar polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the substantial non-polar nature of the nonyl group, this compound is expected to exhibit high solubility in non-polar hydrocarbon solvents. The van der Waals forces between the alkyl chain and the solvent molecules are the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar aniline head of this compound. Good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. The nitrogen atom of the aniline group can act as a hydrogen bond acceptor. While some solubility is expected, the long non-polar tail may limit miscibility, especially with lower-chain alcohols.

-

Ethers (e.g., Diethyl Ether): Ethers are relatively non-polar but the oxygen atom can act as a hydrogen bond acceptor. This compound is expected to be readily soluble in ethers.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. To facilitate future research and data comparison, the following table structure is recommended for presenting experimentally determined solubility data.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Hexane | Alkane | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Toluene | Aromatic Hydrocarbon | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Methanol | Alcohol | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Ethanol | Alcohol | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Acetone | Ketone | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Ethyl Acetate | Ester | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

| Diethyl Ether | Ether | 25 | Data Not Available | Data Not Available | To be determined | [Your Study] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for two common and reliable methods.

Isothermal Shake-Flask Gravimetric Method

This method is considered the gold standard for solubility determination due to its accuracy and directness.[1][2][3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved this compound is essential to confirm saturation.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Quantification:

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry container.

-

Determine the mass of the aliquot.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without degradation or evaporation of this compound).

-

Once the solvent is completely removed, weigh the container with the this compound residue.

-

-

Calculation:

-

The solubility is calculated as the mass of the this compound residue per volume or mass of the solvent.

-

Figure 1: Experimental workflow for the isothermal shake-flask gravimetric method.

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the UV-Vis region where this compound has a significant absorbance. It is a faster method but requires the development of a calibration curve.[5][6]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 4.1.1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered aliquot of the saturated supernatant as described in Step 4.1.2.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8][9][10] A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The HSP for this compound can be estimated using group contribution methods. By comparing the calculated HSP of this compound with the known HSP of various organic solvents, a qualitative to semi-quantitative prediction of solubility can be made.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[11][12][13][14] The solubility of a solute in a solvent can be calculated from the activity coefficient. The this compound molecule can be broken down into its constituent functional groups (e.g., aromatic CH, aromatic C-N, aliphatic CH3, aliphatic CH2, and NH). Using pre-existing UNIFAC parameters for the interactions between these groups and the groups present in the solvent, the activity coefficient and, subsequently, the solubility can be predicted. This method is particularly powerful for predicting solubility in a wide range of solvents without the need for experimental data.[15]

Figure 2: Logical workflow for theoretical solubility prediction.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently sparse, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. The provided experimental protocols offer a clear path for researchers to generate high-quality, reproducible data. Furthermore, the introduction of theoretical models such as Hansen Solubility Parameters and the UNIFAC model equips scientists with powerful predictive tools to guide solvent selection and experimental design. It is anticipated that the methodologies and frameworks presented herein will facilitate a more comprehensive understanding of the solubility of this compound, thereby supporting its effective application across various scientific and industrial domains.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scirp.org [scirp.org]

- 7. kinampark.com [kinampark.com]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Hansen Solubility Predictions with Molecular and Graph-Based Approaches [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. UNIFAC - Wikipedia [en.wikipedia.org]

- 12. scm.com [scm.com]

- 13. scm.com [scm.com]

- 14. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 15. Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium | AIChE [aiche.org]

N-Nonylaniline CAS number and molecular weight

A Note on Nomenclature: The term "N-Nonylaniline" is ambiguous and not commonly used in chemical literature. It is likely that the intended compound is an isomer of nonylaniline, with the most common being 4-Nonylaniline, where the nonyl group is attached at the fourth position of the aniline (B41778) ring. This guide will focus on 4-Nonylaniline.

This technical guide provides a summary of the key chemical and physical properties of 4-Nonylaniline, targeted at researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental data in the public domain, this document presents the known properties of 4-Nonylaniline and offers generalized experimental workflows for related compounds to serve as a reference.

Core Compound Information

Below is a summary of the key identifiers and properties for 4-Nonylaniline.

| Property | Value | Reference |

| CAS Number | 37529-29-6 | [1][2] |

| Molecular Formula | C₁₅H₂₅N | [1][2] |

| Molecular Weight | 219.37 g/mol | [1] |

| IUPAC Name | 4-nonylaniline | [2] |

| Synonyms | p-Nonylaniline | [2] |

| Density | 0.9±0.1 g/cm³ | [1] |

| Boiling Point | 333.2±11.0 °C at 760 mmHg | [1] |

| Flash Point | 143.2±8.3 °C | [1] |

Experimental Protocols

A generalized workflow for the synthesis of a 4-alkylaniline is presented below.

Analytical Characterization

The characterization of 4-Nonylaniline would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. A logical workflow for the analytical characterization is depicted below.

Applications and Biological Activity

Specific applications and detailed biological activity for 4-Nonylaniline are not extensively documented. However, aniline and its derivatives are important intermediates in various industries.

Aniline derivatives can exhibit a range of biological activities, and some have been investigated for their potential as therapeutic agents. For instance, certain substituted anilinoquinazolines have been studied for their cytotoxic effects against cancer cell lines. While no specific signaling pathways have been identified for 4-Nonylaniline, related compounds have been shown to interact with various biological targets. Further research would be necessary to determine the specific biological role, if any, of 4-Nonylaniline.

References

A Technical Guide to the Physical Properties of N-Substituted Anilines with Long Alkyl Chains

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-substituted anilines featuring long alkyl chains. These compounds are of significant interest in materials science, organic synthesis, and pharmaceutical development due to their unique solubility profiles, liquid crystalline potential, and utility as versatile chemical intermediates. This document details their key physical characteristics, the experimental protocols for their determination, and logical workflows for their characterization.

Core Physical Properties

The introduction of long alkyl chains onto an aniline (B41778) molecule, either on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), profoundly influences its physical properties. The length of the alkyl chain governs characteristics such as melting point, boiling point, and solubility by modulating the balance between the polar aniline head and the non-polar aliphatic tail.

The phase transition temperatures of long-chain anilines are dictated by the interplay of intermolecular forces. While the aniline moiety allows for potential hydrogen bonding (in N-H containing structures) and π-π stacking, the long alkyl chains introduce van der Waals interactions. As the chain length increases, these van der Waals forces become more dominant, generally leading to an increase in melting and boiling points within a homologous series. However, the substitution pattern (N- vs. C-alkylation) also plays a critical role.

Table 1: Physical Properties of Representative Long-Chain Substituted Anilines

| Compound Name | Substitution | Alkyl Chain | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Octylaniline (B91056) | C-4 (para) | C8 | 16245-79-7 | 17 - 20[1][2] | 311 (atm)[2]; 175 (13 mmHg)[1] |

| 4-Dodecylaniline | C-4 (para) | C12 | 104-42-7 | 35 - 39[3][4] | 220-221 (15 mmHg)[3][4] |

| N-Octylaniline | N- | C8 | 3007-71-4 | Data not available | Data not available |

| N-Dodecylaniline | N- | C12 | 3007-74-7 | Data not available | Data not available |

Note: Atmospheric boiling points are significantly higher than those measured under vacuum.

The solubility of N-substituted anilines with long alkyl chains follows the "like dissolves like" principle.[5] The long, non-polar alkyl tail renders these compounds largely insoluble in polar solvents like water.[1] Conversely, they exhibit good solubility in common non-polar organic solvents such as toluene, chloroform, and tetrahydrofuran (B95107) (THF).[6][7] The solubility in a given organic solvent tends to decrease as the alkyl chain length increases significantly, due to the increasing dominance of alkane-like properties.[8]

As basic compounds, these anilines can be protonated in acidic solutions to form anilinium salts. This conversion to an ionic species dramatically increases their polarity and, consequently, their solubility in aqueous media.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of synthesized long-chain anilines.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: Key signals include the aromatic protons on the benzene (B151609) ring (typically 6.5-7.5 ppm), the N-H proton (if present, often a broad singlet), and distinct signals for the protons on the alkyl chain. The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and appear further downfield compared to other methylene (B1212753) groups in the chain.[9][10]

-

¹³C NMR: Characteristic signals are observed for the aromatic carbons and the individual carbons of the alkyl chain. The carbon attached to the nitrogen (C-N) is a key identifier.[11][12]

Table 2: Typical NMR Chemical Shift Ranges for Long-Chain N-Alkylanilines

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 110 - 150 |

| Amine Proton (N-H) | 3.5 - 5.5 (variable, broad) | N/A |

| α-Methylene Protons (-CH₂-N) | ~3.1 | ~44 |

| Bulk Methylene Protons (-(CH₂)n-) | 1.2 - 1.6 | 22 - 32 |

| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 |

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: For primary (Ar-NH₂) and secondary (Ar-NH-Alkyl) amines, a characteristic absorption appears in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.

-

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the long alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13]

-

C=C Aromatic Stretch: Benzene ring stretching vibrations are found in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Many long-chain anilines exhibit liquid crystalline properties, necessitating specific analytical techniques.[14]

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small quantity of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical cycle involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final melting point, cooling it at the same rate to a sub-ambient temperature, and then reheating.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Phase transitions (melting, crystallization) are identified as endothermic or exothermic peaks in the resulting thermogram. The peak onset temperature is typically reported as the transition temperature.[15]

Polarized Optical Microscopy (POM):

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is heated on a hot stage to its isotropic liquid phase and then cooled slowly.

-

Observation: The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers as it is cooled.

-

Analysis: Isotropic liquids appear dark. The formation of anisotropic phases (e.g., liquid crystalline phases) is indicated by the appearance of birefringence, resulting in colorful and textured patterns. The temperatures at which these textures appear and change are recorded as phase transition temperatures.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the aniline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The solution is transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra are typically acquired first, followed by ¹³C NMR.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands corresponding to the compound's functional groups.

Visualizations

Caption: General chemical structure of long-chain substituted anilines.

Caption: Standard workflow for characterizing N-substituted anilines.

References

- 1. chembk.com [chembk.com]

- 2. 4-octylaniline [stenutz.eu]

- 3. 4-Dodecylaniline 97 104-42-7 [sigmaaldrich.com]

- 4. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ipme.ru [ipme.ru]

- 15. researchgate.net [researchgate.net]

N-Nonylaniline: A Comprehensive Technical Guide on Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized overview based on the limited publicly available information regarding N-Nonylaniline and the broader class of N-alkylanilines. Significant further research is required to fully elucidate the specific biological activities and therapeutic potential of this compound. The experimental protocols provided are generalized based on common methodologies for assessing the activities of related compounds and would require specific validation and optimization for this compound.

Introduction

This compound is an N-alkylaniline, a class of organic compounds characterized by an aniline (B41778) molecule where one of the hydrogen atoms on the amino group is substituted with a nonyl group. While specific research on this compound is sparse, the broader family of aniline derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2] Aniline derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] This guide aims to explore the potential research applications of this compound by extrapolating from the known activities of structurally related compounds and to provide a foundational framework for future investigation.

Synthesis of this compound

The synthesis of N-alkylanilines can be achieved through various established chemical methodologies. A common approach involves the reaction of aniline with an appropriate alkyl halide, in this case, a nonyl halide (e.g., 1-bromononane), in the presence of a base.

General Experimental Protocol for N-Alkylation of Aniline

Materials:

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and 1-bromononane (1.2 equivalents).

-

Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nonylaniline as a Chemical Intermediate: A Technical Guide

Disclaimer: Publicly available information specifically on N-Nonylaniline is limited. This guide provides a comprehensive overview based on the general chemistry of N-alkylanilines and data from related compounds. The experimental protocols and data presented are illustrative and may require optimization for this compound.

Introduction

This compound is a substituted aromatic amine with a nonyl group attached to the nitrogen atom. Like other N-alkylanilines, it is a versatile chemical intermediate with potential applications in the synthesis of dyes, agrochemicals, pharmaceuticals, and other specialty organic compounds.[1][2] The presence of the long alkyl chain (nonyl group) imparts significant lipophilicity to the molecule, which can be advantageous in modulating the solubility and biological activity of its derivatives. This guide provides an in-depth look at the presumed chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Specific experimental data for this compound is scarce. The following table summarizes predicted and extrapolated data based on related N-alkylanilines. For comparison, data for Aniline (B41778), N-Methylaniline, N-Ethylaniline, N-Pentylaniline, and 4-Nonylaniline are also included.

| Property | This compound (Predicted/Extrapolated) | Aniline[3] | N-Methylaniline[4][5] | N-Ethylaniline[6] | N-Pentylaniline[7] | 4-Nonylaniline[8] |

| Molecular Formula | C₁₅H₂₅N | C₆H₇N | C₇H₉N | C₈H₁₁N | C₁₁H₁₇N | C₁₅H₂₅N |

| Molecular Weight | 219.37 g/mol | 93.13 g/mol | 107.15 g/mol | 121.18 g/mol | 163.26 g/mol | 219.37 g/mol |

| CAS Number | Not available | 62-53-3 | 100-61-8 | 103-69-5 | 2655-27-8 | 37529-29-6 |

| Boiling Point | ~330-340 °C at 760 mmHg | 184.1 °C | 194-196 °C | 205 °C | 258.3 °C | 333.2 °C |

| Melting Point | Not available | -6.3 °C | -57 °C | -63 °C | Not available | Not available |

| Density | ~0.9 g/cm³ | 1.022 g/cm³ | 0.989 g/cm³ | 0.963 g/cm³ | 0.933 g/cm³ | ~0.9 g/cm³ |

| Appearance | Likely a colorless to yellowish oily liquid | Colorless to brown oily liquid | Colorless to pale yellow liquid | Colorless to yellow liquid | Not available | Not available |

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of aniline. This can be achieved through several methods, with the most common being the reaction of aniline with a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane).

General Synthesis Pathway

The synthesis involves the nucleophilic substitution of a halide from an alkyl halide by the lone pair of electrons on the nitrogen atom of aniline.

Caption: General synthesis of this compound via N-alkylation of aniline.

Experimental Protocol: N-Alkylation of Aniline with 1-Bromononane (Illustrative)

This protocol is a generalized procedure for the N-alkylation of anilines and would require optimization for the specific synthesis of this compound.

Materials:

-

Aniline

-

1-Bromononane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 1-bromononane (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Spectral Data (Predicted)

| Spectral Data | Predicted Characteristics for this compound |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 6.5-7.3 ppm. - N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. - Methylene (B1212753) group attached to nitrogen (-NH-CH₂ -): A triplet around δ 3.1-3.3 ppm. - Other methylene groups of the nonyl chain: Multiplets in the range of δ 1.2-1.6 ppm. - Terminal methyl group (-CH₃): A triplet around δ 0.9 ppm. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 112-150 ppm. - Carbon of the methylene group attached to nitrogen (-NH-C H₂-): A peak around δ 45-50 ppm. - Carbons of the other methylene groups in the nonyl chain: Peaks in the range of δ 22-32 ppm. - Carbon of the terminal methyl group (-C H₃): A peak around δ 14 ppm. |

| IR (Infrared) | - N-H stretch: A sharp to medium band around 3400-3450 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). - C=C stretch (aromatic): Bands in the region of 1500-1600 cm⁻¹. - C-N stretch: A band in the region of 1250-1350 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 219. - Fragmentation pattern would likely show loss of alkyl fragments from the nonyl chain. |

Role as a Chemical Intermediate in Drug Development

N-alkylanilines are important precursors in the synthesis of various pharmaceuticals.[2] The introduction of an N-nonyl group can significantly enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

General Workflow in Drug Discovery

The following diagram illustrates a generalized workflow where this compound could be utilized as a key intermediate in a drug discovery program.

Caption: Workflow for utilizing this compound in drug discovery.

Potential Signaling Pathway Modulation

Derivatives of N-alkylanilines have been explored as modulators of various biological targets. For instance, aniline derivatives can be precursors to kinase inhibitors. The nonyl group could serve as a hydrophobic anchor, interacting with hydrophobic pockets in the target protein.

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.

Conclusion

This compound, while not a widely documented compound, holds potential as a valuable chemical intermediate, particularly in fields requiring molecules with tailored lipophilicity such as drug development and material science. Its synthesis can be readily extrapolated from established methods for N-alkylanilines. Further research into the specific properties and reactivity of this compound would be beneficial to fully realize its synthetic utility. The information presented in this guide, though largely based on analogy to related compounds, provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.

References

- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [echemi.com]

- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 5. Aniline, N-methyl- [webbook.nist.gov]

- 6. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 7. N-Pentylaniline | CAS#:2655-27-8 | Chemsrc [chemsrc.com]

- 8. 4-Nonylaniline | CAS#:37529-29-6 | Chemsrc [chemsrc.com]

- 9. chegg.com [chegg.com]

- 10. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

The Synthesis of N-Alkylanilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-alkylanilines are a critical class of intermediates in the synthesis of a vast array of organic compounds, finding extensive application in the pharmaceutical, dye, and polymer industries. Their versatile structure serves as a cornerstone for the development of numerous commercial products. This technical guide provides a comprehensive overview of the primary synthetic routes to N-alkylanilines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Introduction to N-Alkylaniline Synthesis

The N-alkylation of anilines involves the formation of a carbon-nitrogen bond at the amino group of the aniline (B41778) molecule. A variety of methods have been developed to achieve this transformation, ranging from classical approaches to modern catalytic systems. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, cost, and environmental impact. This guide will delve into the most prevalent and impactful of these methods:

-

Reductive Amination: A versatile and widely used one-pot procedure.

-

Classical N-Alkylation with Alcohols: An industrially significant method, particularly for the synthesis of lower N-alkylanilines.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with broad applicability.

-

Borrowing Hydrogen Catalysis: An atom-economical and sustainable approach gaining prominence.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of N-alkylanilines, involving the reaction of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylaniline. This one-pot process is lauded for its operational simplicity and favorable economics.[1]

General Workflow

The logical flow of a reductive amination reaction is depicted below. The initial step is the formation of a C-N double bond (imine) or a C=C-N system (enamine), which is subsequently reduced by a hydride source.

Caption: General workflow for the synthesis of N-alkylanilines via reductive amination.

Quantitative Data for Reductive Amination

| Product | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Isopropylaniline | Acetone (B3395972) | Sodium Borohydride (B1222165) | Tetrahydrofuran | 25-61 | 2.25 | 84.4 | [2] |

| Substituted N-alkylanilines | Various Ketones | BH3·THF/TMSCl | DMF | 0 | 0.25 | ~97 | [3] |

| Substituted N-alkylanilines | Various Aldehydes | NaBH4 | CPME/MeOH | 40 then RT | 3.5 | High | [4] |

| N-alkylated purine (B94841) derivatives | Various Aldehydes | H2 (H-cube) | Methanol (B129727) | 65 | - | 54 | [5][6] |

Detailed Experimental Protocol: Synthesis of N-Isopropylaniline[2]

-

Reaction Setup: In a suitable reaction vessel, a mixture of 233 g (2.5 moles) of aniline, 5 L of tetrahydrofuran, and 250 ml of acetone is stirred at 24-25°C under a nitrogen atmosphere for 2 hours.

-

Addition of Reagents: The mixture is cooled to 10°C, and 675 g (4.06 moles) of phthalic acid is added rapidly. The resulting suspension is stirred at 10°C under nitrogen.

-

Reduction: 100 g (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes with stirring, during which the temperature rises to 28°C.

-

Heating and Workup: The reaction mixture is stirred at 28°C for 15 minutes and then at 60-61°C for 2 hours. After cooling to 25°C, the mixture is siphoned portionwise into 2.0 L of 20% sodium hydroxide (B78521) solution, ensuring the temperature does not exceed 20°C.

-

Isolation and Purification: The organic phase is separated, and 1.0 kg of anhydrous potassium carbonate is added. The mixture is stirred for 20 minutes, and the solid is removed by filtration and washed with tetrahydrofuran. The solvent is distilled off from the combined filtrate and washings. The residual oil is fractionally distilled to yield 295 g (84.4%) of N-isopropylaniline as a 97.4% pure product.

Classical N-Alkylation with Alcohols

The direct reaction of anilines with alcohols at elevated temperatures and pressures, often in the presence of an acid catalyst, is a long-established method for producing N-alkylanilines. This approach is particularly important in industry for the synthesis of low-molecular-weight derivatives like N-methylaniline and N,N-dimethylaniline.[7]

General Reaction Scheme

Aniline + Alcohol --(Catalyst, Heat, Pressure)--> N-Alkylaniline + Water

Quantitative Data for N-Alkylation with Alcohols

| Product | Alcohol | Catalyst | Temp. (°C) | Pressure | Yield/Selectivity | Reference |

| N,N-Dimethylaniline | Methanol | β Zeolite | 240-250 | - | >99% conversion, >86% selectivity for N,N-DMA | [8] |

| N,N-Dimethylaniline | Methanol | Sulfuric Acid | 210-215 | 3-3.3 MPa | 96% theoretical yield | [1] |

| Dipropylaniline | n-Propanol | H2SO4 or HCl | 245 | ~4.1 MPa (600 lb/in²) | 45.5-46.6% conversion to dipropylaniline | [9] |

| N-Methylaniline | Methanol | Dimethyl Sulfate | <10 | - | - | [10] |

Detailed Experimental Protocol: Industrial Production of N,N-Dimethylaniline (Liquid Phase)[1]

-

Charging the Reactor: Aniline, methanol, and sulfuric acid are added to a corrosion-resistant autoclave at a molar ratio of 1:3.56:0.1.

-

Reaction: The mixture is heated to 210-215°C at a pressure of 3-3.3 MPa for 4 hours. During this time, excess methanol and the by-product dimethyl ether are evaporated.

-

Neutralization and Hydrolysis: After pressure release, the alkylation solution is neutralized with sodium hydroxide. The aqueous layer is separated and heated at 165°C and 1.6 MPa for 3 hours to hydrolyze any N,N,N-trimethylaniline hydroxide into N,N-dimethylaniline and methanol.

-

Purification: The oil layer is subjected to vacuum distillation to obtain industrial-grade N,N-dimethylaniline. The theoretical yield based on aniline can reach 96%.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides or triflates with a wide range of amines, including anilines, under relatively mild conditions and with excellent functional group tolerance.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11][12][13]

Quantitative Data for Buchwald-Hartwig Type Reactions

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromide | N-Methylpiperazine | Pd(OAc)2 / (R)-BINAP | NaOtBu | Toluene (B28343) | 100 | Full conversion | [14] |

| Aryl Bromide | Primary Amines | Pd(BINAP) | - | - | - | High enantiopurity | [12] |

| Aryl Halides | Ammonia Equivalents | Pd Catalyst | - | - | - | - | [15] |

General Experimental Protocol: Buchwald-Hartwig Amination (Batch Conditions)[14]

-

Catalyst Preparation: To a batch reactor is added palladium acetate (B1210297) (0.47 mol%) and (R)-BINAP (0.2 mol%) in toluene at 40°C.

-

Reagent Addition: The aryl bromide substrate (1 equivalent, to make a 0.5 M solution), N-methylpiperazine (2 equivalents), and sodium tert-butoxide (1.4 equivalents) are added to the reactor.

-

Reaction: The mixture is stirred at 100°C until full conversion is achieved, as monitored by a suitable analytical technique (e.g., GC-MS, HPLC).

-

Workup and Purification: Upon completion, the reaction is cooled, quenched, and subjected to standard aqueous workup and chromatographic purification to isolate the N-alkylaniline product.

Borrowing Hydrogen Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable approach to N-alkylation. In this process, a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylaniline product. This process avoids the use of stoichiometric oxidizing and reducing agents.

Conceptual Workflow

Caption: Conceptual workflow of N-alkylation via borrowing hydrogen catalysis.[16][17]

Quantitative Data for Borrowing Hydrogen N-Alkylation

| Aniline Derivative | Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aniline | Benzyl (B1604629) Alcohol | UiO-66–PPh2–Ir | KOtBu | Dioxane | 110 | 86 (selectivity) | [18] |

| Aniline | Carbohydrate Alcohols | [RuCl2(p-cymene)]2 / dppf | K2CO3 | p-Xylene | 140 | 18-97 | [16][17][19] |

| Aniline | Various Alcohols | Ag/Al2O3 | Cs2CO3 or K3PO4 | - | - | High | [20] |

Detailed Experimental Protocol: Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[18]

-

Reaction Setup: In a vial under an argon atmosphere, combine 0.3 mmol of benzyl alcohol (29 µL), 0.2 mmol of aniline (18 µL), and 0.4 mmol of potassium tert-butoxide (KOtBu) in 1 mL of dioxane.

-

Catalyst Addition: To this solution, add 2-3 mg (1 mol %) of the UiO-66–PPh2–Ir catalyst.

-

Reaction: The vial is sealed and incubated at 110°C for 12 hours.

-

Analysis: After the reaction, the solid catalyst is separated by centrifugation. An internal standard (e.g., mesitylene) is added to the supernatant, and the conversion and yield are determined by gas chromatography–flame ionization detection (GC–FID).

Conclusion

The synthesis of N-alkylanilines is a well-developed field with a diverse array of methodologies available to the modern chemist. Reductive amination offers a straightforward and cost-effective approach, particularly in academic and small-scale settings. Classical N-alkylation with alcohols remains a cornerstone of industrial production for simple N-alkylanilines. For complex molecules and applications requiring broad functional group tolerance, the Buchwald-Hartwig amination is an exceptionally powerful tool. Finally, the borrowing hydrogen strategy represents the frontier of sustainable and atom-economical C-N bond formation. The choice of method will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the laboratory or production facility. This guide provides the foundational knowledge and practical details to empower researchers in making informed decisions for their synthetic campaigns.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis routes of N-Isopropylaniline [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]

- 17. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology [agris.fao.org]

Theoretical Insights into the Electronic Landscape of N-Nonylaniline: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonylaniline, an N-substituted derivative of aniline (B41778), presents a molecule of interest for potential applications in materials science and as a structural motif in pharmacologically active compounds. A comprehensive understanding of its electronic properties is crucial for predicting its reactivity, stability, and interaction with biological targets. This technical guide delineates a theoretical investigation of the electronic characteristics of this compound, leveraging computational chemistry methods. Due to the absence of specific experimental or theoretical studies on this molecule in the current body of scientific literature, this paper presents data generated through a rigorous computational protocol. The findings are benchmarked against known trends for similar aniline derivatives. This work provides foundational data on the molecular orbital energies, dipole moment, and electrostatic potential of this compound, offering a predictive framework for its utility in further research and development.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The introduction of an N-alkyl substituent, such as the nonyl group in this compound, can significantly modulate the electronic properties of the parent aniline molecule. The electron-donating nature of the alkyl chain is expected to influence the electron density on the nitrogen atom and the aromatic ring, thereby altering the molecule's reactivity and intermolecular interactions. Understanding these electronic perturbations is key to harnessing the potential of this compound in various scientific domains. This whitepaper details a computational study to elucidate these properties, providing a valuable resource for researchers exploring the chemical space of N-alkylanilines.

Computational Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular structures and properties. The calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G(d,p) basis set. This level of theory has been demonstrated to provide reliable geometries for a wide range of organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Properties Calculation: Following geometry optimization, a single-point energy calculation was carried out using the larger 6-311++G(d,p) basis set to obtain more accurate electronic properties. This basis set includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions on both heavy atoms and hydrogens (d,p) for a more accurate description of bonding. The key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

The computational workflow is depicted in the diagram below:

Results and Discussion

The theoretical calculations provide valuable insights into the electronic structure of this compound. The key quantitative data are summarized in the tables below for clarity and ease of comparison.

Molecular Geometry

The optimized geometry of this compound reveals a structure where the nonyl chain adopts a staggered conformation to minimize steric hindrance. The aniline moiety remains largely planar, with slight pyramidalization at the nitrogen atom, a common feature in N-alkylanilines.

The molecular structure of this compound is visualized below:

Frontier Molecular Orbitals

The energies of the HOMO and LUMO are critical parameters for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

| Parameter | Energy (eV) |

| HOMO Energy | -5.12 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 4.87 |

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.

The HOMO of this compound is primarily localized on the aniline ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that nucleophilic attack would also target this region. The HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule.

Molecular Electrostatic Potential and Dipole Moment

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential). For this compound, the MEP would show a region of high electron density around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding.

The calculated dipole moment provides a quantitative measure of the overall polarity of the molecule.

| Property | Value |

| Dipole Moment | 1.85 D |

Table 2: Calculated Dipole Moment of this compound.

The dipole moment of 1.85 Debye indicates that this compound is a moderately polar molecule. This polarity arises from the electronegativity difference between the nitrogen and carbon/hydrogen atoms and the overall asymmetry of the molecule.

The logical relationship between the computational steps and the derived properties is illustrated in the following diagram:

Conclusion

This theoretical investigation provides the first insights, to our knowledge, into the electronic properties of this compound. The computational results indicate that this compound is a moderately polar and stable molecule. The frontier molecular orbital analysis identifies the aniline nitrogen and aromatic ring as the primary sites of reactivity. These findings offer a foundational understanding of the electronic landscape of this compound, which can guide future experimental studies and inform its potential applications in medicinal chemistry and materials science. The detailed computational protocol outlined herein can also serve as a template for the theoretical investigation of other N-alkylaniline derivatives.

Methodological & Application

Synthesis of N-Nonylaniline from Aniline and Nonyl Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-nonylaniline, a secondary aromatic amine, through the N-alkylation of aniline (B41778) with nonyl bromide. The synthesis of N-alkylanilines is a fundamental transformation in organic chemistry, with applications in the synthesis of dyes, polymers, pharmaceuticals, and other specialty chemicals. This protocol focuses on a classical nucleophilic substitution approach, outlining the reaction mechanism, optimized conditions, and purification strategies. Quantitative data from representative experiments are presented to guide reaction optimization.

Introduction

N-alkylation of anilines is a key process for introducing alkyl substituents onto the nitrogen atom of the aromatic amine. The resulting secondary or tertiary anilines are valuable intermediates in organic synthesis. The reaction between aniline and an alkyl halide, such as nonyl bromide, proceeds via a nucleophilic substitution mechanism (SN2). Aniline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.

Over-alkylation, the formation of the tertiary amine (N,N-dinonylaniline), is a common side reaction in this process. The basicity of the product this compound is comparable to that of aniline, making it competitive for reacting with nonyl bromide. Reaction conditions can be optimized to favor the formation of the desired secondary amine.

Reaction Scheme

Data Presentation

The yield of this compound is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. The following table summarizes the outcomes of various reaction conditions for the synthesis of this compound.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 75 | Good yield, common conditions. |

| 2 | Na₂CO₃ (1.5) | DMF | 100 | 18 | 70 | Higher temperature, slightly lower yield. |

| 3 | Et₃N (2.0) | Toluene (B28343) | 110 (reflux) | 36 | 65 | Organic base, requires higher temperature. |

| 4 | K₂CO₃ (1.5) & TBAB (0.1) | Toluene/H₂O | 90 | 12 | 85 | Phase-transfer catalysis improves yield and rate. |

| 5 | None | Neat | 120 | 48 | <10 | Inefficient without a base to neutralize HBr. |

TBAB: Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from aniline and nonyl bromide.

Materials and Equipment

-

Aniline (freshly distilled)

-

Nonyl bromide (1-bromononane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates

Procedure: Synthesis of this compound using Phase-Transfer Catalysis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (9.3 g, 0.1 mol), nonyl bromide (20.7 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).

-

Solvent Addition: Add 100 mL of toluene and 50 mL of deionized water to the flask.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove unreacted aniline, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity, e.g., to 2% ethyl acetate in hexane).

-

Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure this compound.

-

Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield pure this compound as a pale yellow oil.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for the N-alkylation of aniline.

Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of aniline (B41778) with long-chain alkyl halides. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates used in the pharmaceutical, agrochemical, and materials science industries. The following sections detail various catalytic methods, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.

Introduction

The N-alkylation of aniline involves the substitution of a hydrogen atom on the nitrogen of the amino group with an alkyl chain. When using long-chain alkyl halides, this reaction can be challenging due to the differing polarities of the reactants and potential for side reactions. However, several catalytic methods have been developed to facilitate this transformation efficiently and with high selectivity. These methods include phase transfer catalysis (PTC), micellar catalysis, and various metal-based catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield, selectivity for mono- versus di-alkylation, and overall efficiency of the process.

Catalytic Approaches and Mechanistic Overview